1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione
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Overview
Description
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is a heterocyclic compound containing a six-membered ring with four nitrogen atoms. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with substituted benzaldehydes in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like methanol or benzene at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which can have different functional groups attached to the nitrogen atoms in the ring .
Scientific Research Applications
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound can participate in electron transfer reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Another member of the tetrazine family, known for its use in Diels-Alder reactions.
1,4-Dihydropyrazine: A related compound with similar electronic properties but different reactivity.
1,4-Dihydro-1,2,4,5-tetrazine: A close relative with different substituents on the nitrogen atoms.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
67741-64-4 |
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Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1,4-dimethyltetrazine-5,6-dione |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(9)4(10)8(2)6-5-7/h1-2H3 |
InChI Key |
JOHWHRGIECRSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(N=N1)C |
Origin of Product |
United States |
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